Enantiomeric Purity and Commercial Availability
The (R)-enantiomer (CAS 1213954-72-3) is commercially stocked by multiple research chemical suppliers (AKSci, ChemScene, Leyan) at 97–98% purity, whereas the (S)-enantiomer (CAS 1213098-53-3) shows significantly fewer active supplier listings and no publicly disclosed pricing, indicating lower commercial accessibility [1]. The (R)-enantiomer is listed at $2,182 per gram from AKSci, with defined stock availability and batch-level quality assurance . This asymmetrical supply landscape reduces procurement risk for the (R)-enantiomer relative to the (S)-form. For an end-user requiring the (R)-configuration for asymmetric synthesis of β-adrenergic ligands, where the (S)-enantiomer is expected to display reduced target engagement, the (R)-enantiomer is the only viable procurement option [2].
| Evidence Dimension | Commercial availability and procurement cost for single enantiomers |
|---|---|
| Target Compound Data | (R)-enantiomer: ≥97% purity; $2,182/g (1g), $6,326 (5g), $9,378 (10g) [AKSci] |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213098-53-3): No active pricing found across major supplier databases |
| Quantified Difference | The (R)-enantiomer has verified commercial availability with tiered pricing; the (S)-enantiomer lacks comparable commercial accessibility as of January 2026 |
| Conditions | Supplier catalog cross-reference (AKSci, ChemScene, Chemsrc, Leyan) as of January 2026 |
Why This Matters
Procurement viability is a practical differentiator: the (R)-enantiomer is purchasable with documented purity and lead time, while the (S)-enantiomer is not readily sourceable, making the (R)-form the actionable choice for research programs.
- [1] Chemsrc. (2024). 3-[(1S)-1-amino-2-hydroxyethyl]-4-nitrophenol (CAS 1213098-53-3) – Supplier listing without pricing. https://m.chemsrc.com View Source
- [2] Kuujia.com. (n.d.). Cas no 1212825-54-1: Stereochemistry-dependent utility of (R)-amino-hydroxyethyl nitrophenols in β-adrenergic ligand synthesis. https://www.kuujia.com/cas-1212825-54-1.html View Source
